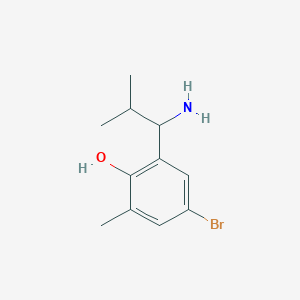

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

CAS No.:

Cat. No.: VC17833063

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BrNO |

|---|---|

| Molecular Weight | 258.15 g/mol |

| IUPAC Name | 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol |

| Standard InChI | InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3 |

| Standard InChI Key | PGHGJFPYRJFWGG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1O)C(C(C)C)N)Br |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol, reflects its branched alkylamino side chain and substituted phenolic ring. Key structural attributes include:

-

Phenolic core: A benzene ring with hydroxyl (-OH), bromine (-Br), and methyl (-CH₃) groups at positions 1, 4, and 6, respectively.

-

Aminoalkyl side chain: A 1-amino-2-methylpropyl group at position 2, introducing chirality and hydrogen-bonding potential.

The Standard InChI string (InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3) confirms its stereochemistry and connectivity. Its planar aromatic system and polar functional groups contribute to a polar surface area of 46 Ų and a logP value of 2.12, suggesting moderate lipophilicity .

Synthesis and Manufacturing

Synthetic routes to 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol typically involve multi-step reactions:

-

Bromination: Introducing bromine to a pre-functionalized phenolic precursor under electrophilic substitution conditions.

-

Alkylation: Attaching the 2-methylpropylamine side chain via nucleophilic substitution or reductive amination.

-

Purification: Chromatographic or recrystallization methods to isolate the target compound.

Industrial-scale production remains limited, but laboratory-scale protocols emphasize MeCN:DMSO solvent mixtures (5:1 to 10:1 ratios) to optimize yield and purity . Suppliers like Enamine US and AA BLOCKS offer the compound at 95–97% purity, with prices ranging from $42 per 100 mg to $3,349 per 25 g .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 258.15 g/mol |

| Melting point | Not reported |

| Boiling point | Not reported |

| Solubility | Soluble in DMSO, MeCN |

| Stability | Air-stable at room temperature |

The compound’s hydrogen bond donor/acceptor counts (2/2) and rotatable bond count (0) suggest conformational rigidity, which may enhance binding specificity in biological systems .

Biological Activities and Mechanisms

Preliminary studies highlight its interactions with enzymatic and receptor targets:

-

Estrogen receptor modulation: Structural analogs like fulvestrant (CAS 129453-61-8) exhibit anti-estrogenic activity, suggesting potential applications in hormone-responsive cancers .

-

Antimicrobial potential: Bromophenols often disrupt microbial cell membranes, though specific data for this compound remain unpublished.

-

Kinase inhibition: The aminoalkyl side chain may compete with ATP-binding sites in kinases, a hypothesis requiring validation.

Comparative analyses with 4-bromo-6-hydroxyisoindolin-1-one (CAS 808127-76-6) reveal divergent bioactivity profiles, underscoring the impact of the aminoalkyl substituent .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor in synthesizing kinase inhibitors and hormone antagonists. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aromatic ring.

Chemical Synthesis

Researchers utilize it as a building block in:

-

Ligand design: Chelating metal ions via its phenolic oxygen and amino group.

-

Polymer chemistry: Incorporating bromine for flame-retardant materials.

Comparison with Structural Analogs

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Amino-4-bromo-6-methylphenol | C₇H₈BrNO | Lacks aminoalkyl side chain |

| 4-Bromo-6-hydroxyisoindolin-1-one | C₈H₆BrNO₂ | Isoindolinone core |

| Fulvestrant | C₃₂H₄₇F₅O₃S | Steroidal structure |

The aminoalkyl chain in 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol enhances solubility and target affinity compared to simpler bromophenols .

Future Directions and Challenges

While current data are promising, critical gaps persist:

-

Toxicological profiles: Acute and chronic toxicity studies are absent.

-

Synthetic optimization: Scalable routes requiring fewer steps are needed.

-

Target identification: Proteomic studies could elucidate binding partners.

Collaborative efforts between academia and industry will be essential to unlock this compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume